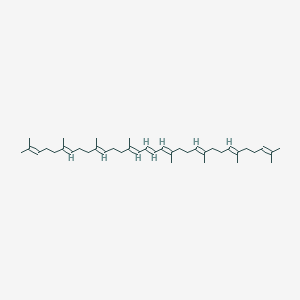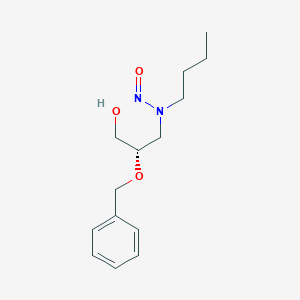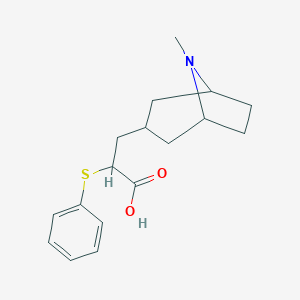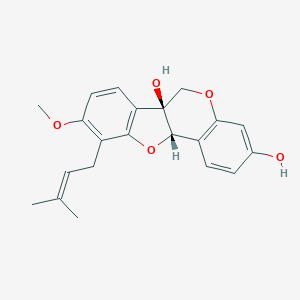
Phytoène
Vue d'ensemble
Description
trans-Phytène: est un caroténoïde incolore et un intermédiaire important dans la biosynthèse d'autres caroténoïdes. Les caroténoïdes sont des pigments naturels présents dans les plantes, les algues et certaines bactéries, et ils jouent des rôles essentiels dans la photosynthèse et la photoprotection. Le trans-phytène est synthétisé à partir du pyrophosphate de géranylgéranyle et sert de précurseur à la production de lycopène, de bêta-carotène et d'autres caroténoïdes.
Applications De Recherche Scientifique
trans-Phytoene has several scientific research applications, including:
Chemistry: trans-Phytoene is used as a model compound to study the biosynthesis and chemical properties of carotenoids.
Biology: trans-Phytoene is studied for its role in photosynthesis and photoprotection in plants and algae.
Medicine: trans-Phytoene and its derivatives are investigated for their potential antioxidant and anti-inflammatory properties.
Industry: trans-Phytoene is used in the production of natural colorants and dietary supplements. .
Mécanisme D'action
Target of Action
Phytoene primarily targets the Phytoene Synthase (PSY) enzyme, which is a major rate-limiting enzyme of carotenogenesis . PSY catalyzes the first committed step in the carotenoid biosynthesis pathway . This enzyme is highly regulated by various regulators and factors to modulate carotenoid biosynthesis in response to diverse developmental and environmental cues .
Mode of Action
Phytoene’s mode of action involves its interaction with the PSY enzyme. PSY catalyzes the introduction of two double bonds into 15-cis-phytoene, yielding 9,15,9’-tri-cis-ζ-carotene via the intermediate 9,15-di-cis-phytofluene . This process is crucial for the biosynthesis of carotenoids.
Biochemical Pathways
Phytoene plays a significant role in the carotenoid biosynthesis pathway. It is synthesized from two molecules of geranylgeranyl pyrophosphate (GGPP) by the action of phytoene synthase . The subsequent desaturation of phytoene through the action of phytoene desaturase leads to the formation of lycopene . This pathway is primarily dependent on plastid membrane association and involves a group of nuclear-encoded enzymes .
Pharmacokinetics
The bioavailability of phytoene is influenced by its stability, photo-insensitivity, and long shelf life . These properties make it an ideal ingredient in nutraceuticals and cosmetic products . .
Result of Action
Phytoene has several beneficial effects on human health. It acts as an antioxidant, inhibiting lipoprotein oxidation and protecting against UVB light . Some studies have suggested that it could also have anticancer activity and could decrease cholesterol levels . Moreover, phytoene’s ability to absorb in regions of damaging wavelengths or act as a scavenger of singlet oxygen-free radicals plays an important role in protecting against B-UV light, minimizing the degree of UV-induced erythema .
Action Environment
The action, efficacy, and stability of phytoene can be influenced by various environmental factors. For instance, the efficiency of the carotenoid biosynthesis process, which involves phytoene, can be modified by the source of the phytoene biosynthetic pathway genes used, the design of the construction to express the same, and the host strains used . Furthermore, the regulation of PSY, a primary target of phytoene, is influenced by diverse developmental and environmental cues .
Analyse Biochimique
Biochemical Properties
Phytoene is synthesized from two molecules of geranylgeranyl pyrophosphate (GGPP) by the enzyme phytoene synthase (PSY) . PSY is a major rate-limiting enzyme of carotenogenesis and is highly regulated by various factors to modulate carotenoid biosynthesis .
Cellular Effects
Phytoene has several beneficial effects on human health. It acts as an antioxidant, inhibits lipoprotein oxidation, and protects against UVB light . Some studies have suggested that phytoene could also have anticancer activity and could decrease cholesterol levels .
Molecular Mechanism
Phytoene synthase (PSY) catalyzes the first committed step of carotenogenesis by condensing two molecules of geranylgeranyl diphosphate (GGPP) derived from the methylerythritol phosphate (MEP) pathway to produce the C40 hydrocarbon 15-cis-phytoene .
Temporal Effects in Laboratory Settings
The period 14 days post anthesis (DPA) was found to be a key regulation node during grain development . The presence of phytoene at all developmental fruit stages is extremely rare and appears to trigger the coordinated synthesis of carotenoids .
Metabolic Pathways
Phytoene is involved in the carotenoid biosynthesis pathway. It is produced from two molecules of geranylgeranyl pyrophosphate (GGPP) by the action of the enzyme phytoene synthase .
Transport and Distribution
Carotenoids, including Phytoene, are synthesized in nearly all kinds of plastids and are abundant in chloroplasts and chromoplasts in plant cells .
Subcellular Localization
Phytoene synthase, the enzyme that synthesizes Phytoene, is localized in the chloroplasts . This suggests that Phytoene itself may also be localized within the chloroplasts where it is synthesized.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: le trans-phytène est synthétisé par réaction enzymatique catalysée par la phytoène synthase. La réaction implique la condensation de deux molécules de pyrophosphate de géranylgéranyle pour former du trans-phytène. Cette réaction nécessite des ions manganèse comme cofacteurs .
Méthodes de production industrielle: Dans les milieux industriels, le trans-phytène peut être produit par fermentation microbienne en utilisant des micro-organismes génétiquement modifiés. Ces micro-organismes sont modifiés pour surexprimer l'enzyme this compound synthase, ce qui entraîne l'accumulation de trans-phytène. Le processus de fermentation est optimisé pour un rendement maximal et implique des conditions contrôlées telles que la température, le pH et l'apport en nutriments .
Analyse Des Réactions Chimiques
Types de réactions: Le trans-phytène subit plusieurs types de réactions chimiques, notamment:
Oxydation: Le trans-phytène peut être oxydé pour former du phytofluène, du zéta-carotène et finalement du lycopène.
Isomérisation: Le trans-phytène peut subir une isomérisation pour former du cis-phytène.
Hydrogénation: Le trans-phytène peut être hydrogéné pour former du dihydro-phytène.
Réactifs et conditions courants:
Oxydation: Les agents oxydants courants comprennent l'oxygène moléculaire et diverses oxydases.
Isomérisation: L'isomérisation peut se produire sous l'influence de la lumière ou de la chaleur.
Hydrogénation: Les réactions d'hydrogénation nécessitent généralement du gaz hydrogène et un catalyseur métallique tel que le palladium ou le platine.
Produits principaux:
Oxydation: Les principaux produits de l'oxydation comprennent le phytofluène, le zéta-carotène et le lycopène.
Isomérisation: Le principal produit de l'isomérisation est le cis-phytène.
Hydrogénation: Le principal produit de l'hydrogénation est le dihydro-phytène.
Applications de la recherche scientifique
Le trans-phytène a plusieurs applications en recherche scientifique, notamment:
Chimie: Le trans-phytène est utilisé comme composé modèle pour étudier la biosynthèse et les propriétés chimiques des caroténoïdes.
Biologie: Le trans-phytène est étudié pour son rôle dans la photosynthèse et la photoprotection chez les plantes et les algues.
Médecine: Le trans-phytène et ses dérivés sont étudiés pour leurs propriétés antioxydantes et anti-inflammatoires potentielles.
Industrie: Le trans-phytène est utilisé dans la production de colorants naturels et de compléments alimentaires. .
Mécanisme d'action
Le trans-phytène exerce ses effets grâce à son rôle de précurseur dans la voie de biosynthèse des caroténoïdes. L'enzyme phytoène synthase catalyse la formation de trans-phytène à partir du pyrophosphate de géranylgéranyle. Des enzymes subséquentes, telles que la this compound désaturase et la lycopène cyclase, convertissent ensuite le trans-phytène en d'autres caroténoïdes comme le lycopène et le bêta-carotène. Ces caroténoïdes jouent des rôles essentiels dans la photosynthèse, la photoprotection et les voies de signalisation chez les plantes .
Comparaison Avec Des Composés Similaires
Composés similaires:
cis-Phytène: Un isomère du trans-phytène avec des propriétés chimiques similaires mais un arrangement spatial différent des atomes.
Phytofluène: Un dérivé oxydé du trans-phytène.
Zéta-carotène: Un autre dérivé oxydé du trans-phytène.
Lycopène: Un caroténoïde rouge formé par l'oxydation du trans-phytène.
Unicité: Le trans-phytène est unique en raison de son rôle de premier intermédiaire engagé dans la voie de biosynthèse des caroténoïdes. Sa synthèse marque le début de la production d'une large gamme de caroténoïdes, chacun ayant des fonctions biologiques et des applications distinctes. La capacité du trans-phytène à subir diverses réactions chimiques et à former différents caroténoïdes met en évidence sa polyvalence et son importance dans les processus naturels et industriels .
Propriétés
IUPAC Name |
(6E,10E,14E,16E,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H64/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,19-22,27-30H,13-18,23-26,31-32H2,1-10H3/b12-11+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLPJIGOMTXXLP-KEKOKYSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=C/C=C(/CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H64 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202309 | |
| Record name | Phytoene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phytoene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002181 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
540-04-5 | |
| Record name | trans-Phytoene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=540-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (All-E) phytoene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phytoene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHYTOENE, (ALL-E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87E4NJ6N51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phytoene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002181 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B131860.png)
![[[6-hydroxy-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-4-yl]-pyridin-3-ylmethyl] acetate](/img/structure/B131867.png)

